6-Fluoro-3-iodo-1H-cinnolin-4-one

Catalog No.
S12563324
CAS No.
M.F
C8H4FIN2O
M. Wt
290.03 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
6-Fluoro-3-iodo-1H-cinnolin-4-one

Product Name

6-Fluoro-3-iodo-1H-cinnolin-4-one

IUPAC Name

6-fluoro-3-iodo-1H-cinnolin-4-one

Molecular Formula

C8H4FIN2O

Molecular Weight

290.03 g/mol

InChI

InChI=1S/C8H4FIN2O/c9-4-1-2-6-5(3-4)7(13)8(10)12-11-6/h1-3H,(H,11,13)

InChI Key

JTIKVAFMKFKMSX-UHFFFAOYSA-N

Canonical SMILES

C1=CC2=C(C=C1F)C(=O)C(=NN2)I

6-Fluoro-3-iodo-1H-cinnolin-4-one is a heterocyclic compound belonging to the cinnoline family, characterized by its unique structure that incorporates a fluorine and an iodine atom. The molecular formula of this compound is C_9H_5F_I_N_2O, and it has garnered attention in medicinal chemistry due to its potential biological activities. The presence of halogen substituents, specifically fluorine and iodine, often enhances the pharmacological properties of organic compounds, making them more effective as therapeutic agents.

Typical for heterocyclic compounds. Key types of reactions include:

  • Halogenation: The compound can undergo further halogenation at the aromatic ring positions.
  • Nucleophilic Substitution: The iodine atom can be replaced by various nucleophiles, which can lead to the formation of new derivatives.
  • Reduction: The oxo group can be reduced to form corresponding alcohols or amines under suitable conditions.

These reactions are significant for modifying the compound's structure to enhance its biological activity or to create analogs for further study.

Research indicates that compounds within the cinnoline family exhibit a range of biological activities, including:

  • Antibacterial Activity: Cinnoline derivatives have shown effectiveness against various bacterial strains, making them candidates for antibiotic development.
  • Antitumor Properties: Some studies suggest that cinnolines may inhibit tumor growth, presenting potential as anticancer agents.
  • Anti-inflammatory Effects: Cinnoline derivatives are also noted for their ability to reduce inflammation, which is beneficial in treating chronic inflammatory diseases.

The specific biological activity of 6-fluoro-3-iodo-1H-cinnolin-4-one may vary based on its structural modifications and the presence of functional groups.

The synthesis of 6-fluoro-3-iodo-1H-cinnolin-4-one can be achieved through several methods:

  • Condensation Reactions: Starting from readily available precursors such as 3-amino-4-fluorobenzaldehyde and iodoacetic acid, condensation reactions can yield the desired cinnoline structure.
  • Halogenation Reactions: The introduction of fluorine and iodine can be accomplished through electrophilic aromatic substitution or direct halogenation using reagents like iodine monochloride and fluorinating agents.
  • Cyclization Techniques: Various cyclization methods may be employed to form the cinnoline ring system from simpler aromatic compounds.

These methods often require careful control of reaction conditions to ensure high yields and purity of the final product.

6-Fluoro-3-iodo-1H-cinnolin-4-one has potential applications in several fields:

  • Pharmaceutical Development: Its antibacterial and anticancer properties make it a candidate for drug development in treating infections and cancer.
  • Material Science: Due to its unique electronic properties, it may find applications in organic electronics or as a dye.
  • Research Tools: As a synthetic intermediate, it can be used in the development of other complex organic molecules for research purposes.

Studies on the interactions of 6-fluoro-3-iodo-1H-cinnolin-4-one with biological targets are crucial for understanding its mechanisms of action. These studies typically involve:

  • Binding Affinity Assessments: Evaluating how well the compound binds to specific enzymes or receptors.
  • In vitro Testing: Conducting tests on cultured cells to observe effects on cell viability and proliferation.
  • In vivo Studies: Investigating pharmacokinetics and pharmacodynamics in animal models to assess therapeutic efficacy and safety.

Such interaction studies provide insights into optimizing this compound for therapeutic use.

Several compounds share structural similarities with 6-fluoro-3-iodo-1H-cinnolin-4-one. Here are some notable examples:

Compound NameStructural FeaturesUnique Properties
6-FluoroquinolineFluorine at position 6Known for antitumor activity
3-IodocinnolineIodine at position 3Exhibits significant antibacterial activity
4-Amino-cinnolineAmino group at position 4Potential anticancer agent
6-Bromo-cinnolineBromine at position 6Noted for anti-inflammatory properties

XLogP3

2.3

Hydrogen Bond Acceptor Count

4

Hydrogen Bond Donor Count

1

Exact Mass

289.93524 g/mol

Monoisotopic Mass

289.93524 g/mol

Heavy Atom Count

13

Dates

Last modified: 08-09-2024

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